molecular formula C12H16FNO B12453992 4-Fluoro-4-(3-methoxyphenyl)piperidine

4-Fluoro-4-(3-methoxyphenyl)piperidine

Cat. No.: B12453992
M. Wt: 209.26 g/mol
InChI Key: NSIKPWJVHSMZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-4-(3-methoxyphenyl)piperidine ( 1345667-13-1) is a valuable fluorinated piperidine derivative offered as a chemical building block for research and development. This compound features a piperidine scaffold substituted at the 4-position with both a fluorine atom and a 3-methoxyphenyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry . Piperidine derivatives are privileged structures in pharmaceutical research, known to exhibit a wide spectrum of biological activities. Scientific literature indicates that related fluoro-substituted piperidines have been investigated for their potential in various therapeutic areas, including as antimicrobial, anticancer, and central nervous system (CNS) agents . The incorporation of fluorine is a common strategy in drug design, as it can enhance a molecule's metabolic stability, membrane permeability (lipophilicity), and overall pharmacokinetic profile . The methoxyphenyl moiety further contributes to the compound's potential for interaction with biological targets. Researchers utilize this scaffold in the design and synthesis of novel compounds for hit-to-lead optimization and structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments and handling in accordance with their institution's safety protocols. For more detailed specifications, including molecular formula (C12H16FNO) and molecular weight (209.26 g/mol), please refer to the product specifications table.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-fluoro-4-(3-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-11-4-2-3-10(9-11)12(13)5-7-14-8-6-12/h2-4,9,14H,5-8H2,1H3

InChI Key

NSIKPWJVHSMZFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCNCC2)F

Origin of Product

United States

Molecular Structure, Conformation, and Spectroscopic Characterization of 4 Fluoro 4 3 Methoxyphenyl Piperidine

Conformational Analysis of Fluorinated Piperidine (B6355638) Rings

The introduction of a fluorine atom into a piperidine ring significantly influences its conformational preferences, a phenomenon of great interest in medicinal chemistry and molecular design. Unlike most substituents which favor an equatorial position to minimize steric hindrance, fluorine at the C4 position often displays a notable preference for the axial orientation. This behavior is governed by a complex interplay of electronic and environmental factors.

The preference for an axial fluorine atom in protonated piperidine rings is primarily attributed to stabilizing electronic interactions. One of the key forces is the charge-dipole interaction, an attractive electrostatic force between the positively charged nitrogen atom (piperidinium ion) and the electronegative fluorine atom. This interaction is maximized when the C-F bond is oriented axially, bringing the fluorine atom into closer proximity to the charged center.

Another significant contributing factor is hyperconjugation. This involves the donation of electron density from anti-periplanar C-H bonds (specifically, the axial C-H bonds on the carbons adjacent to the fluorine-bearing carbon) into the low-lying antibonding orbital (σ*) of the C-F bond. This delocalization of electrons stabilizes the axial conformation. While steric repulsion can also play a role, it is often considered less dominant than these powerful electronic effects in determining the conformational behavior of fluorinated piperidines. Computational studies on various fluorinated piperidine analogs have confirmed that while electrostatic interactions are often dominant, hyperconjugative forces play a significant role, particularly in N-trifluoroacetyl (TFA) and neutral (NH) analogues.

The conformational equilibrium of fluorinated piperidines is not static and can be influenced by the pattern of substitution on the ring and the surrounding solvent environment. A systematic analysis of diversely substituted fluorinated piperidines has shown that solvation and solvent polarity are major factors in stabilizing specific conformers.

Computational and experimental analyses have demonstrated a clear correlation between solvent polarity and the preference for the axial fluorine conformation. For instance, in studies of 3,5-difluoropiperidine, the stability of the more polar axial conformer increases with rising solvent polarity. This effect is attributed to the greater stabilization of the conformer with the larger molecular dipole moment in highly polar solvents. In some cases, particularly with charged species in polar solvents like water, the equatorial conformer can be unexpectedly stabilized if it possesses a significantly larger dipole moment than its axial counterpart. Therefore, the choice of solvent is a critical parameter in predicting and controlling the conformational behavior of molecules like 4-fluoro-4-(3-methoxyphenyl)piperidine.

Advanced Spectroscopic and Structural Elucidation Techniques

A combination of advanced analytical methods is essential for the unambiguous characterization of the structure and conformational dynamics of this compound.

NMR spectroscopy is a powerful tool for investigating the solution-state structure and conformational preferences of fluorinated piperidines. Techniques involving ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular framework and the orientation of the fluorine atom.

The conformational preference is often determined experimentally by analyzing the coupling constants, particularly the three-bond coupling between fluorine and adjacent protons (³J(¹⁹F,¹H)). A large coupling constant is indicative of an anti-periplanar (180°) relationship between the coupled nuclei, which corresponds to an axial orientation of the fluorine atom. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals unequivocally.

Table 1: Representative NMR Data for this compound Note: This table presents expected chemical shift (δ) ranges based on data for structurally related compounds. Actual values may vary.

Atom/Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key HMBC Correlations
Piperidine H2/H6 2.8 - 3.2 45 - 50 H2/H6 to C3/C5, C4
Piperidine H3/H5 1.9 - 2.3 30 - 35 H3/H5 to C2/C6, C4
Methoxy (B1213986) (-OCH₃) ~3.8 ~55.3 -OCH₃ to C3' of phenyl
Phenyl H2' ~7.1 ~114 H2' to C4', C6', C(ipso)
Phenyl H4' ~6.9 ~115 H4' to C2', C6', C(ipso)
Phenyl H5' ~7.3 ~130 H5' to C1', C3'
Phenyl H6' ~7.0 ~120 H6' to C2', C4'
Piperidine C4 N/A 90 - 95 (d, ¹JCF) N/A
Phenyl C1' (ipso) N/A 140 - 145 N/A

Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state. For fluorinated piperidine derivatives, this technique confirms the adoption of a chair conformation. In the case of this compound, X-ray analysis is expected to show the piperidine ring in a classic chair form.

Crucially, these studies typically reveal the fluorine atom occupying an axial position, while the larger aryl substituent (the 3-methoxyphenyl (B12655295) group) resides in the more sterically favorable equatorial position. The analysis also provides precise bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding and C-H···π interactions, which dictate the crystal packing.

Table 2: Representative Crystal Structure Data for a Fluorinated Piperidine Derivative Note: This table illustrates typical data obtained from an X-ray crystallography experiment.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.93
b (Å) 10.97
c (Å) 14.80
β (°) 98.61
Volume (ų) 900.1
Z (Molecules/unit cell) 4
Conformation Chair

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₂H₁₆FNO.

When coupled with liquid chromatography (LC), such as in LC-Q-TOF-MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), it becomes a powerful tool for metabolite identification. This untargeted metabolomics approach allows for the detection of numerous metabolic features from biological samples. The characterization of potential metabolites of this compound would involve comparing the mass spectra of the parent compound with those of metabolites formed in vitro (e.g., using liver microsomes) or found in vivo. Common metabolic pathways for such a molecule could include O-demethylation of the methoxy group, hydroxylation of the aromatic or piperidine ring, or N-dealkylation if the piperidine nitrogen is substituted. The resulting metabolites would be identified by their unique mass-to-charge (m/z) ratio and characteristic fragmentation patterns in tandem MS (MS/MS) experiments.

Table 3: Compound Names Mentioned in the Article

Compound Name

Chromatographic Methodologies (e.g., HPLC-DAD, LC/MS) for Purity Assessment and Derivatization Analysis

The purity of this compound and the analysis of its potential derivatives are critical aspects of its chemical profiling. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Liquid Chromatography-Mass Spectrometry (LC/MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

A validated reverse-phase HPLC (RP-HPLC) method is a standard approach for the purity assessment of piperidine derivatives. While specific methods for this compound are not extensively detailed in publicly available literature, a general methodology can be inferred from the analysis of structurally related compounds. For instance, the analysis of a 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl derivative utilized an octadecyl column (LiChrosorb® 100 RP-18) with an eluent mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a pH of 2. ptfarm.pl Ultraviolet (UV) detection was performed at a wavelength of 239 nm. ptfarm.pl Such a method allows for the separation of the main compound from its impurities, and the DAD provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

For the analysis of this compound, a similar approach would be anticipated. A C18 column would likely provide sufficient retention and separation. The mobile phase would typically consist of an aqueous component (such as a phosphate buffer or water with an acid modifier like formic acid or trifluoroacetic acid) and an organic modifier (like acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components in a reasonable timeframe. The UV detector would be set to a wavelength where the analyte exhibits maximum absorbance, which for an aromatic compound like this would likely be in the 200-300 nm range. The purity is then determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for the identification of the parent compound and its derivatives. This technique is particularly useful for the analysis of fluorinated compounds.

In an LC/MS analysis of this compound, the compound would first be separated on an LC column as described above. Upon entering the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI). In positive ESI mode, the piperidine nitrogen would likely be protonated, resulting in a prominent [M+H]⁺ ion. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In these experiments, the [M+H]⁺ ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide a characteristic pattern that can be used to elucidate the structure of the molecule. For this compound, fragmentation would likely involve cleavage of the piperidine ring and loss of the fluoro or methoxy groups from the phenyl ring. The study of piperine (B192125) metabolites, for example, demonstrated the utility of LC/NMR/MS in characterizing the fragmentation patterns resulting from the oxidation and cleavage of the piperidine ring. nih.gov

The table below summarizes typical parameters that could be employed in the chromatographic analysis of this compound, based on methods for related compounds.

ParameterHPLC-DADLC/MS
Column C18 (e.g., LiChrosorb® RP-18, 5 µm)C18 (e.g., 5 µm particle size)
Mobile Phase Acetonitrile/Phosphate Buffer (pH 2-3)Acetonitrile/Water with 0.1% Formic Acid
Elution GradientGradient
Detection Diode-Array Detector (e.g., 239 nm)Mass Spectrometer (e.g., ESI positive mode)
Data Acquired Retention Time, UV SpectrumRetention Time, Mass-to-charge ratio (m/z), Fragmentation Pattern

UV-Vis-NIR Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis-NIR spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet, visible, and near-infrared regions. The absorption of photons in this range excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's structure.

For this compound, the UV spectrum is expected to be dominated by electronic transitions within the substituted benzene (B151609) ring. The methoxy group (an electron-donating group) and the fluorine atom (an electron-withdrawing group) on the phenyl ring will influence the energy of the π → π* transitions.

Generally, aromatic systems exhibit two main absorption bands in the UV region: the E-band (ethylenic) and the B-band (benzenoid). The B-band, which is of lower intensity, arises from transitions to the lowest excited singlet state and is sensitive to substitution on the benzene ring. The more intense E-band occurs at shorter wavelengths.

The electronic transitions responsible for the absorption in this compound would primarily be π → π* transitions associated with the aromatic ring. The presence of the methoxy and fluoro substituents will cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene. The methoxy group, being an auxochrome, typically causes a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. The effect of the fluorine atom is generally smaller.

The near-infrared (NIR) region of the spectrum primarily contains overtones and combination bands of fundamental vibrations, such as C-H, N-H, and O-H stretching. While these bands are typically much weaker than the electronic transitions in the UV-Vis region, they can sometimes provide useful structural information.

The following table outlines the expected electronic transitions and approximate absorption regions for this compound based on general principles and data from analogous compounds.

Transition TypeChromophoreExpected Absorption Region (nm)
π → π* (E-band)3-methoxy-phenyl ring~200-240
π → π* (B-band)3-methoxy-phenyl ring~260-290
n → σ*Piperidine N-atom<200

Theoretical and Computational Investigations of 4 Fluoro 4 3 Methoxyphenyl Piperidine and Analogues

Quantum Mechanical Studies (e.g., Density Functional Theory) for Electronic Structure and Energetics

DFT calculations have been employed to compare the geometries and energies of different conformers of fluorinated piperidines. researchgate.net For instance, studies on substituted piperidin-4-ones have utilized DFT to optimize molecular geometries and calculate electronic properties. researchgate.netnih.gov A Hirshfeld surface analysis, often coupled with DFT, helps in understanding intermolecular interactions, which are crucial for crystal packing. In one study of a disubstituted piperidin-4-one, H⋯H (53.3%), H⋯C/C⋯H (19.1%), H⋯F/F⋯H (15.7%), and H⋯O/O⋯H (7.7%) contacts were identified as the most significant contributors to crystal packing. researchgate.netnih.gov

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, are critical in predicting a molecule's chemical reactivity and kinetic stability. For a related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the HOMO-LUMO energy gap was determined using DFT calculations and compared with experimental UV-vis spectra. researchgate.netnih.gov Similar calculations for 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, which shares a methoxyphenyl group, were performed at the B3LYP/6-311++G(d,p) level of theory to study the HOMO-LUMO energy gap and intramolecular charge transfer. openaccesspub.org

The introduction of fluorine can significantly modify the pKa of the piperidine (B6355638) nitrogen, a property that is crucial for drug-receptor interactions and pharmacokinetic properties. nih.gov Chemoinformatic analyses of fluorinated piperidines have shown that fluorine atoms can lower the basicity, which is correlated with a reduced affinity for hERG channels, potentially mitigating cardiac toxicity. nih.gov

Table 1: Representative DFT Calculation Parameters for Piperidine Analogues

Compound Class DFT Functional Basis Set Properties Calculated Reference
Fluorinated Piperidines M06-2X def2-QZVPP Conformer free enthalpy differences, dipole moments researchgate.netnih.gov
Substituted Piperidin-4-ones B3LYP 6-31+G(d) Optimized geometry, HOMO-LUMO energy gap researchgate.net
Substituted Piperidin-4-ones B3LYP Not Specified Optimized geometry, HOMO-LUMO energy gap researchgate.netnih.gov

Simulation and Analysis of Chemical Reaction Mechanisms and Pathways

Computational simulations are invaluable for investigating the mechanisms and pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. igem.orged.ac.uk For the synthesis of fluorinated piperidines, understanding the reaction mechanism can lead to the development of more efficient and stereoselective synthetic routes. nih.gov

The synthesis of fluorinated piperidines can be achieved through various methods, including the dearomatization-hydrogenation of fluoropyridine precursors. nih.gov Computational studies can model the reaction intermediates and transition states involved in such processes, helping to rationalize the observed diastereoselectivity. The simulation of reaction pathways often involves calculating the potential energy surface to identify the lowest energy path from reactants to products.

General approaches to simulating chemical reactions include the use of reaction rate equations, the chemical master equation, and stochastic simulation algorithms like the Gillespie algorithm. igem.orged.ac.uk These models can be applied to complex reaction networks, such as those involved in the synthesis or metabolism of drug molecules. For instance, in surface chemistry simulations, which are relevant for catalytic processes, reactants are modeled as adsorbing onto a catalyst surface, reacting, and then desorbing as products. researchgate.net This type of simulation could be used to model the catalytic hydrogenation steps in the synthesis of fluorinated piperidines.

While specific simulations for the synthesis of 4-Fluoro-4-(3-methoxyphenyl)piperidine are not detailed in the provided search results, the principles of computational reaction engineering would be applicable. researchgate.net This would involve defining the elementary reaction steps, assigning rate constants (which can be estimated using quantum mechanical calculations), and then solving the resulting system of differential equations to predict the concentration of species over time.

Prediction of Molecular Reactivity and Site Selectivity

The prediction of molecular reactivity and site selectivity is a key application of computational chemistry in organic synthesis and drug design. For a molecule like this compound, understanding which parts of the molecule are most likely to react is crucial for predicting its metabolic fate and for designing derivatives.

DFT-based reactivity descriptors, such as the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Fukui functions, are commonly used to predict reactivity. nih.govnih.gov The HOMO indicates regions of the molecule that are likely to act as electron donors (nucleophilic sites), while the LUMO points to electron-accepting regions (electrophilic sites). The MEP provides a map of the electrostatic potential on the electron density surface, visually identifying regions that are rich or poor in electrons and thus susceptible to electrophilic or nucleophilic attack, respectively. nih.gov

For example, in a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, MEP analysis indicated that the amide and nitro groups were centers for electrophilic attack. nih.gov Similar analyses on fluorinated piperidines would help in predicting the most reactive sites. The introduction of the fluorine atom and the methoxy (B1213986) group in this compound will significantly influence the electron distribution and thus the reactivity of both the piperidine ring and the phenyl ring.

Hirshfeld surface analysis can also provide insights into reactive sites by mapping intermolecular contacts. researchgate.netnih.gov For instance, regions with a high propensity for H⋯O or H⋯F contacts might indicate sites of interaction in a biological environment. researchgate.netnih.gov

Table 3: Computational Methods for Predicting Molecular Reactivity

Method Information Provided Application
Frontier Molecular Orbital (FMO) Analysis Identifies electron-donating (HOMO) and electron-accepting (LUMO) regions. Predicts sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential on the molecular surface. Visualizes electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic interactions.
Fukui Functions Quantifies the change in electron density at a given point when the number of electrons changes. Predicts site selectivity for electrophilic, nucleophilic, and radical attacks.

Conformational Landscape Exploration and Energy Calculations

The three-dimensional conformation of a molecule is critical to its biological activity. For flexible molecules like piperidines, exploring the conformational landscape to identify low-energy conformers is a crucial step in understanding their behavior.

The piperidine ring typically adopts a chair conformation. researchgate.netresearchgate.net However, the substituents on the ring can exist in either axial or equatorial positions, leading to different conformers with distinct energies and properties. The conformational preference of fluorinated piperidines is influenced by a complex interplay of steric effects, electrostatic interactions (such as charge-dipole and dipole-dipole interactions), and hyperconjugation. researchgate.netd-nb.inforesearchgate.net

Computational studies, often using DFT, are performed to calculate the relative energies of different conformers. nih.gov A systematic computational analysis of various fluorinated piperidine derivatives revealed that in many cases, the experimentally observed conformer could be predicted computationally. researchgate.netnih.gov For many fluorinated piperidines, there is a preference for the fluorine atom to be in the axial position, which can be counterintuitive based on simple steric arguments but is explained by stabilizing electronic interactions. nih.govd-nb.info

For example, in a study of cis-3-fluoro-4-methylpiperidine, both computational and experimental results showed a high axial preference for the fluorine atom. nih.gov The study of the conformational landscape of substituted prolines, which are also cyclic amino acids, highlights how substituents impose steric and stereoelectronic effects that modulate conformational equilibria. nih.govscispace.com These principles are directly applicable to understanding the conformational preferences of this compound. The presence of the bulky 3-methoxyphenyl (B12655295) group at the 4-position will significantly influence the conformational equilibrium of the piperidine ring and the orientation of the fluorine atom.

Chemical Reactivity and Derivatization Strategies of 4 Fluoro 4 3 Methoxyphenyl Piperidine

Reaction Mechanisms and Pathways Involving the Piperidine (B6355638) Nitrogen and Fluorine Atom

The reactivity of 4-fluoro-4-(3-methoxyphenyl)piperidine is largely dictated by the nucleophilicity of the piperidine nitrogen and the electronic influence of the fluorine atom. The nitrogen atom, being a secondary amine, readily participates in reactions typical of its class, serving as a nucleophile or a base.

The presence of the fluorine atom at the 4-position, however, modulates the basicity of the piperidine nitrogen. The electron-withdrawing nature of fluorine can decrease the pKa of the piperidine nitrogen compared to its non-fluorinated analog. This modulation of basicity can be crucial in the context of drug design, as it can influence the binding affinity of the molecule to its biological target and affect its pharmacokinetic properties.

The fluorine atom itself, being attached to a tertiary carbon, is generally unreactive towards nucleophilic substitution reactions. The C-F bond is the strongest single bond in organic chemistry, and its cleavage requires harsh conditions or specific activation. Therefore, derivatization of this compound typically occurs at the piperidine nitrogen or the aromatic ring, leaving the fluoro-substituent intact.

Functionalization and Derivatization of the Piperidine Ring and Aromatic Substituents (e.g., Arylation, Alkylation)

The versatility of this compound as a synthetic building block is evident from the numerous ways its piperidine and aromatic moieties can be functionalized.

The secondary amine of the piperidine ring is the most common site for derivatization. Standard N-alkylation reactions with alkyl halides or reductive amination with aldehydes and ketones can be employed to introduce a wide variety of substituents. Similarly, N-acylation with acyl chlorides or anhydrides provides the corresponding amides. N-arylation, often achieved through Buchwald-Hartwig or Chan-Lam coupling reactions, allows for the introduction of diverse aryl or heteroaryl groups. beilstein-journals.org These reactions are fundamental in exploring the structure-activity relationships of derivatives.

Interactive Data Table: Representative Derivatization Reactions of the Piperidine Nitrogen

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., R-Br), base (e.g., K2CO3), solvent (e.g., CH3CN)N-Alkyl-4-fluoro-4-(3-methoxyphenyl)piperidine
Reductive AminationAldehyde/Ketone (e.g., R'CHO), reducing agent (e.g., NaBH(OAc)3), solvent (e.g., CH2Cl2)N-Alkyl-4-fluoro-4-(3-methoxyphenyl)piperidine
N-AcylationAcyl chloride (e.g., R''COCl), base (e.g., Et3N), solvent (e.g., CH2Cl2)N-Acyl-4-fluoro-4-(3-methoxyphenyl)piperidine
N-ArylationAryl halide (e.g., Ar-Br), Pd catalyst, ligand, base, solvent (e.g., Toluene)N-Aryl-4-fluoro-4-(3-methoxyphenyl)piperidine

The aromatic ring of this compound also offers opportunities for functionalization. The methoxy (B1213986) group is a key feature that can be modified. O-demethylation, to reveal a phenolic hydroxyl group, can be achieved using reagents like boron tribromide (BBr3) or strong acids such as HBr. nih.govcommonorganicchemistry.com This hydroxyl group can then be used for further derivatization, such as ether or ester formation.

Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The combined influence of these substituents, along with the deactivating effect of the piperidine ring (unless the nitrogen is protonated), will determine the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions. minia.edu.eglibretexts.org

Role as a Synthetic Intermediate or Building Block for More Complex Chemical Structures

The structural motif of 4-aryl-4-fluoropiperidine is a key component in a number of biologically active compounds, particularly in the development of antagonists for neurokinin receptors. nih.govnih.govrsc.org These receptors, including the NK1 receptor (the receptor for Substance P), are implicated in various physiological processes, and their antagonists have therapeutic potential.

In the synthesis of such complex molecules, this compound serves as a crucial starting material or intermediate. nih.govnih.gov Its pre-installed fluoro- and methoxyphenyl- groups provide a head start in the synthesis, and the reactive piperidine nitrogen allows for the straightforward attachment of other pharmacophoric elements. For instance, the piperidine nitrogen can be alkylated with a side chain that contains another aromatic or heterocyclic ring system, leading to the final complex structure.

Interactive Data Table: Elaboration of the this compound Scaffold

Target Compound ClassSynthetic TransformationKey Reagents
Neurokinin Receptor AntagonistsN-alkylation with a substituted butyl chain1-Bromo-4-chlorobutane, followed by substitution with an appropriate amine
CNS-active agentsN-benzylationSubstituted benzyl (B1604629) halides, base
Novel AnalgesicsN-acylation and further modificationPropionyl chloride, followed by debenzylation (if N-benzyl protected)

The utility of this compound as a synthetic intermediate highlights the importance of fluorinated building blocks in modern drug discovery. The strategic incorporation of fluorine can lead to compounds with improved potency, metabolic stability, and pharmacokinetic profiles. nih.govacs.org

Mechanistic Aspects of Molecular Interactions and in Vitro Metabolic Transformations

Ligand-Target Binding Interactions: Molecular-Level Analysis

The interaction between a ligand like 4-Fluoro-4-(3-methoxyphenyl)piperidine and its biological target is a complex event governed by subtle molecular forces and structural compatibility. The specific arrangement of its functional groups dictates its binding affinity and selectivity.

Influence of Fluorine on Receptor Binding Affinity and Molecular Selectivity

The introduction of fluorine into drug candidates is a powerful strategy to modulate their properties. nih.gov The fluorine atom in the 4-position of the piperidine (B6355638) ring significantly impacts the compound's electronic and conformational characteristics, which in turn affects its interaction with protein receptors.

The high electronegativity of fluorine can alter the pKa of nearby functional groups, such as the piperidine nitrogen, influencing the molecule's ionization state at physiological pH and its ability to form critical hydrogen bonds or ionic interactions within a receptor's binding site. nih.gov This electronic modulation can be a key factor in enhancing bioavailability. nih.gov

Furthermore, fluorine's presence introduces unique, non-covalent interactions that can stabilize a specific binding conformation. These include charge-dipole and hyperconjugative interactions. nih.govresearchgate.netresearchgate.net For instance, the axial preference of a fluorine atom on a piperidine ring can be stabilized by delocalization forces, leading to a more rigid molecular scaffold that can fit more precisely into a target's binding pocket. nih.govresearchgate.net This conformational rigidity can enhance binding affinity and, crucially, selectivity for the intended target over other receptors, a desirable trait for minimizing off-target effects. colab.wsthieme-connect.com The strategic placement of fluorine can also alter lipophilicity, which influences how the compound partitions between aqueous and lipid environments, affecting its ability to cross cell membranes and access its target. nih.govnih.gov

Table 1: Physicochemical Effects of Fluorination on Drug-like Molecules
PropertyInfluence of FluorineImpact on Binding and SelectivityReference
Basicity (pKa)Generally decreases the basicity of nearby amines due to inductive electron withdrawal.Alters ionization state at physiological pH, affecting the potential for ionic interactions with receptor residues. nih.govnih.gov
ConformationCan enforce a specific conformation (e.g., axial preference) through electrostatic and hyperconjugative effects.Pre-organizes the ligand for optimal fit into the binding pocket, increasing affinity and selectivity. nih.govresearchgate.netnih.gov
LipophilicityCan increase or decrease lipophilicity depending on the overall molecular context.Modulates membrane permeability and solubility, affecting target access and pharmacokinetic profile. nih.govnih.gov
Metabolic StabilityThe high strength of the C-F bond often blocks sites of metabolism, increasing the compound's half-life.Prolongs the duration of action by preventing rapid breakdown. nih.govacs.org

Role of the Piperidine Scaffold in Molecular Recognition and Interaction with Biological Macromolecules

The piperidine ring is not merely a passive linker; it is an active contributor to molecular recognition and is considered a "privileged scaffold" in drug discovery. researchgate.netresearchgate.netnih.gov Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, which can then engage with various pockets and residues of a biological macromolecule like a protein or enzyme. researchgate.netnih.gov

Piperidine derivatives are found in more than twenty classes of pharmaceuticals, highlighting the scaffold's versatility. researchgate.net The nitrogen atom within the piperidine ring is typically basic and can be protonated at physiological pH. This positive charge allows it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor's binding site, serving as a powerful anchor point for the ligand. nih.gov The carbon backbone of the ring provides a rigid framework for attaching other pharmacophoric elements, while its lipophilic nature facilitates favorable interactions with hydrophobic pockets in the target protein. nih.gov

Stereochemical Considerations in Molecular Recognition and Binding

Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule is critical for its interaction with a target. youtube.com For substituted piperidines, the introduction of one or more chiral centers can have a profound effect on biological activity. thieme-connect.comyoutube.com Enantiomers, which are non-superimposable mirror images of each other, often exhibit vastly different binding affinities, efficacies, and metabolic profiles. youtube.com

The specific three-dimensional arrangement of atoms determines how well a molecule fits into a chiral binding pocket. youtube.com One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other may bind weakly, be inactive, or even bind to a different target, causing unwanted side effects.

Research has shown that introducing a chiral center to a piperidine ring can significantly enhance biological potency and selectivity. colab.wsthieme-connect.com For example, in a series of inhibitors for the CVF-Bb protein complex, the introduction of a phenyl group at the 2-position of the piperidine ring, creating a chiral center, led to a dramatic increase in inhibitory potency. thieme-connect.com This underscores the importance of controlling the stereochemistry during the synthesis of piperidine-based drug candidates to optimize their interaction with biological macromolecules. whiterose.ac.uk

In Vitro Metabolic Transformation Pathways of Piperidine Derivatives

The metabolic fate of a drug candidate determines its duration of action and potential for producing active or toxic metabolites. Piperidine derivatives undergo several common metabolic transformations, primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. acs.orgnih.gov

Cytochrome P450-Mediated Metabolism (e.g., N-Dealkylation, Ring α-Oxidation)

The metabolism of piperidine-containing compounds is often initiated by oxidation reactions catalyzed by CYP enzymes. Two of the most common pathways are N-dealkylation and oxidation at the carbon atom alpha to the nitrogen (α-oxidation).

N-Dealkylation is a frequent metabolic route for piperidines with an N-alkyl substituent. nih.gov This reaction involves the oxidation of the carbon atom attached to the piperidine nitrogen, leading to an unstable intermediate that cleaves to form a secondary amine (the dealkylated piperidine) and an aldehyde. acs.orgacs.org Studies on various 4-aminopiperidine (B84694) drugs have identified CYP3A4 as a major isoform responsible for this transformation. acs.orgnih.gov Similarly, the N-demethylation of thioridazine, a piperidine-containing neuroleptic, is primarily mediated by CYP1A2 and CYP3A4. researchgate.netpharmgkb.org

Ring α-Oxidation involves the hydroxylation of a carbon atom on the piperidine ring that is adjacent (alpha) to the nitrogen atom. researchgate.netchemrxiv.org This process leads to the formation of a lactam (a cyclic amide). researchgate.net This pathway can compete with N-dealkylation and other metabolic reactions. In some cases, this oxidation can lead to ring-opening reactions, further transforming the molecule's structure. chemrxiv.orgresearchgate.net

Table 2: Common CYP450-Mediated Metabolic Pathways for Piperidine Derivatives
Metabolic PathwayDescriptionKey EnzymesResulting ProductReference
N-DealkylationRemoval of an alkyl group attached to the piperidine nitrogen.CYP3A4, CYP1A2Secondary amine (piperidine) and an aldehyde. acs.orgnih.govresearchgate.netpharmgkb.org
Ring α-OxidationHydroxylation of the carbon atom adjacent to the ring nitrogen.CYP EnzymesLactam (cyclic amide). researchgate.netchemrxiv.org
Ring ContractionRearrangement of the piperidine ring to a smaller pyrrolidine (B122466) ring.CYP EnzymesPyrrolidine derivative. rsc.org

Strategies for Modulating Metabolic Stability through Fluorination and Strategic Substitution

A key goal in drug design is to enhance metabolic stability to ensure a sufficiently long duration of action. Several strategies can be employed to protect piperidine derivatives from rapid metabolism.

Fluorination is a widely used technique to block metabolic "hot spots." The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. nih.govacs.org Placing a fluorine atom at a position susceptible to CYP-mediated oxidation, such as the 4-position in this compound, can effectively prevent hydroxylation at that site. This strategy has been shown to improve the metabolic stability of various compounds. nih.govresearchgate.net

Strategic Substitution involves introducing chemical groups that sterically hinder the approach of metabolic enzymes to a labile site. For example, adding a bulky group near a site of N-dealkylation can slow down the rate of metabolism. Another approach is to replace a metabolically weak group with a more robust bioisostere. For instance, replacing a piperidine ring with a bioisosteric scaffold like 1-azaspiro[3.3]heptane has been shown to improve metabolic stability in certain contexts. researchgate.net Additionally, leveraging the kinetic isotope effect by replacing hydrogen atoms at a metabolic site with deuterium (B1214612) (perdeuteration) can significantly slow the rate of bond cleavage by CYP enzymes. nih.gov Research on specific dual inhibitors showed high metabolic stability, with only 7.9-18.7% of the parent compound undergoing N-demethylation, demonstrating the success of these strategic modifications. acs.org

Future Directions in Academic Research on 4 Fluoro 4 3 Methoxyphenyl Piperidine

Development of Novel and Green Synthetic Methodologies

The synthesis of highly substituted piperidines, such as 4-Fluoro-4-(3-methoxyphenyl)piperidine, is an area ripe for innovation, particularly with a focus on environmentally benign and efficient methods. ajchem-a.comresearchgate.net Future research will likely move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key areas for development include:

Catalytic Asymmetric Synthesis: The development of catalytic methods for the asymmetric synthesis of this compound is a primary goal. This would allow for the selective production of a single enantiomer, which is crucial for understanding its biological activity. Strategies could involve the use of chiral catalysts for the fluorination of a suitable piperidine (B6355638) precursor or the asymmetric hydrogenation of a corresponding pyridine (B92270) derivative. nih.govacs.org

One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences can significantly improve efficiency by reducing the number of isolation and purification steps. researchgate.net For example, a cascade reaction could be envisioned where the piperidine ring is formed and functionalized in a single, continuous process.

Flow Chemistry: The use of microreactors in flow chemistry offers several advantages, including enhanced reaction control, improved safety, and easier scalability. beilstein-journals.org Developing a flow-based synthesis for this compound could lead to a more sustainable and efficient manufacturing process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research could explore the use of engineered enzymes for the stereoselective fluorination or the construction of the piperidine ring.

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Catalytic Asymmetric SynthesisEnantiomerically pure compoundsChiral catalysts, Asymmetric hydrogenation nih.govacs.org
One-Pot and Tandem ReactionsIncreased efficiency, Reduced wasteCascade reactions researchgate.net
Flow ChemistryEnhanced control, Improved safetyMicroreactors beilstein-journals.org
BiocatalysisHigh selectivity, Mild reaction conditionsEngineered enzymes

Application of Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Insights

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is essential for elucidating its function. Advanced spectroscopic and computational methods will be instrumental in this endeavor.

Advanced NMR Spectroscopy: While standard NMR techniques are routine, more advanced methods can provide deeper insights. For instance, 19F NMR can be used to probe the local environment of the fluorine atom, providing information on conformational preferences and intermolecular interactions. d-nb.infonih.gov Solid-state NMR could also be employed to study the compound in a solid, crystalline form.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the conformational energies of different stereoisomers and rotamers of this compound. cyberinfrastructure.orgemerginginvestigators.org These calculations can help rationalize experimentally observed conformational preferences and predict the most stable structures. d-nb.infonih.gov Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different solvent environments and its interactions with biological macromolecules. nih.govnih.gov

TechniqueInformation GainedRelevance to this compound
19F NMR SpectroscopyLocal electronic environment, Conformational analysisUnderstanding the influence of the fluorine atom d-nb.infonih.gov
Solid-State NMRStructure in the solid stateCharacterizing crystalline forms
Density Functional Theory (DFT)Conformational energies, Electronic propertiesPredicting stable conformers and reactivity cyberinfrastructure.orgemerginginvestigators.org
Molecular Dynamics (MD) SimulationsDynamic behavior, Intermolecular interactionsSimulating interactions with biological targets nih.govnih.gov

Exploration of New Molecular Interactions and Mechanistic Pathways within Chemical Biology

The unique structural features of this compound suggest that it could interact with a variety of biological targets. The field of chemical biology offers powerful tools to explore these interactions and elucidate the underlying mechanistic pathways.

Future research in this area could focus on:

Target Identification: Unbiased screening approaches, such as chemical proteomics, can be used to identify the protein binding partners of this compound within a complex biological system.

Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies can be undertaken. This could involve the use of biophysical techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to quantify binding affinities and kinetics. Site-directed mutagenesis of the target protein can help to identify key amino acid residues involved in the interaction.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a focused library of analogues of this compound can provide valuable information about the structural requirements for biological activity. nih.govnih.gov This can help to build a comprehensive SAR model that can guide the design of more potent and selective compounds. acs.org

Rational Design of Analogues for Targeted Probe Applications in Biological Systems

The this compound scaffold can serve as a starting point for the rational design of molecular probes to study biological processes. nih.gov These probes can be designed to be "always on" or to be activatable by a specific biological event. acs.org

Potential applications for such probes include:

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to create a fluorescent probe that can be used to visualize the distribution of the compound within cells or tissues.

Photoaffinity Probes: The incorporation of a photoreactive group into the molecule can allow for the covalent labeling of its biological target upon irradiation with light. This is a powerful technique for target identification and validation.

PET Ligands: The fluorine atom in this compound makes it an attractive candidate for development as a positron emission tomography (PET) imaging agent. By replacing the stable 19F atom with the positron-emitting isotope 18F, it may be possible to create a radiotracer for in vivo imaging of its biological target. researchgate.netnih.gov

Probe TypeDesign PrinciplePotential Application
Fluorescent ProbeCovalent attachment of a fluorophoreCellular and tissue imaging
Photoaffinity ProbeIncorporation of a photoreactive groupTarget identification and validation
PET LigandIsotopic labeling with 18FIn vivo imaging of biological targets researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.